

Application Notes and Protocols: NMUR2 Binding Affinity Assay for CPN-219

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Compound of Interest

Compound Name: CPN-219

Cat. No.: B12372991

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Introduction

Neuromedin U receptor 2 (NMUR2) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] It is implicated in a variety of physiological processes, including the regulation of food intake, energy homeostasis, and stress responses.[3][4][5] As such, NMUR2 has emerged as a promising therapeutic target for metabolic disorders and other neurological conditions. **CPN-219** is a potent and selective hexapeptide agonist of NMUR2.[6][7][8][9] This document provides detailed protocols for determining the binding affinity of **CPN-219** to NMUR2 using a radioligand competition binding assay.

Principle of the Assay

The binding affinity of a test compound (in this case, **CPN-219**) for a receptor is typically determined using a competitive binding assay.[10][11] This assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (half-maximal inhibitory concentration).[10][12] The IC₅₀ value can then be converted to a binding affinity constant (K_i) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[13][14]

Quantitative Data Summary

While direct radioligand binding affinity data (K_i or IC_{50}) for **CPN-219** is not readily available in the public domain, its high potency as an NMUR2 agonist has been established. The following table includes the reported EC_{50} value for **CPN-219**, which is a measure of its functional potency, and, for illustrative purposes, the IC_{50} values for another NMUR2 ligand, "compound 17".^[3]

Compound	Target	Assay Type	Parameter	Value (nM)	Species
CPN-219	NMUR2	Functional (Calcium Mobilization)	EC_{50}	2.2	Human
Compound 17	NMUR2	Radioligand Binding	IC_{50}	0.91	Human
Compound 17	NMUR2	Radioligand Binding	IC_{50}	0.26	Mouse
Compound 17	NMUR1	Radioligand Binding	IC_{50}	2.9	Human
Compound 17	NMUR1	Radioligand Binding	IC_{50}	0.47	Mouse

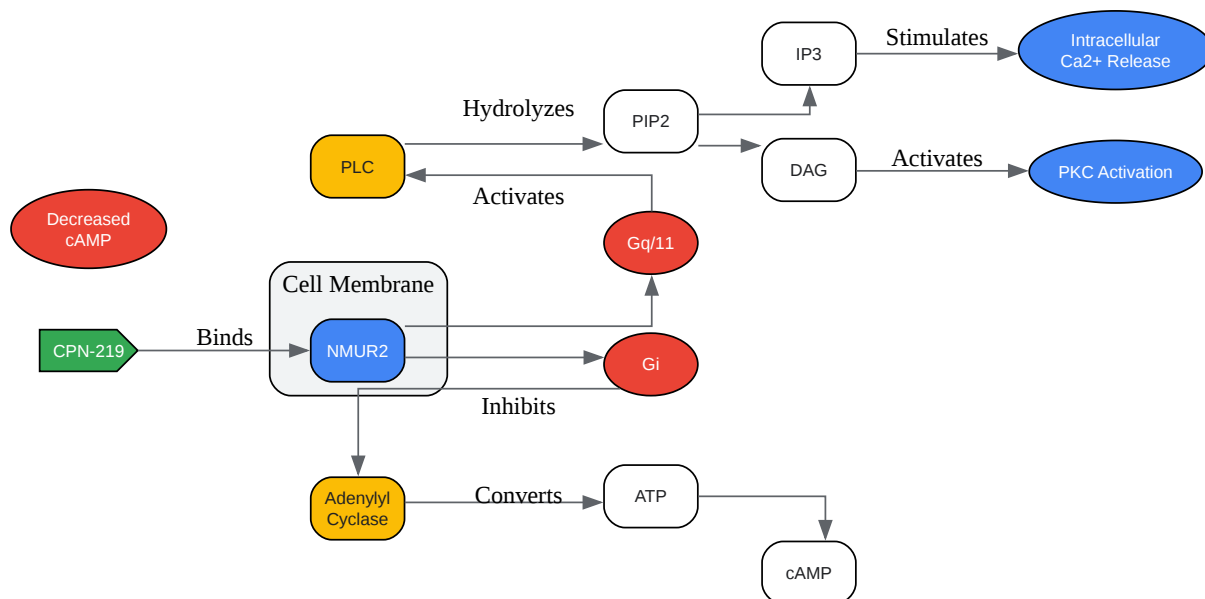
Table 1: Potency and Binding Affinity of NMUR2 Ligands. The EC_{50} value for **CPN-219** indicates its high potency in activating the NMUR2 receptor.^{[6][7]} The IC_{50} values for "compound 17" demonstrate its binding affinity to both human and mouse NMUR1 and NMUR2.^[3]

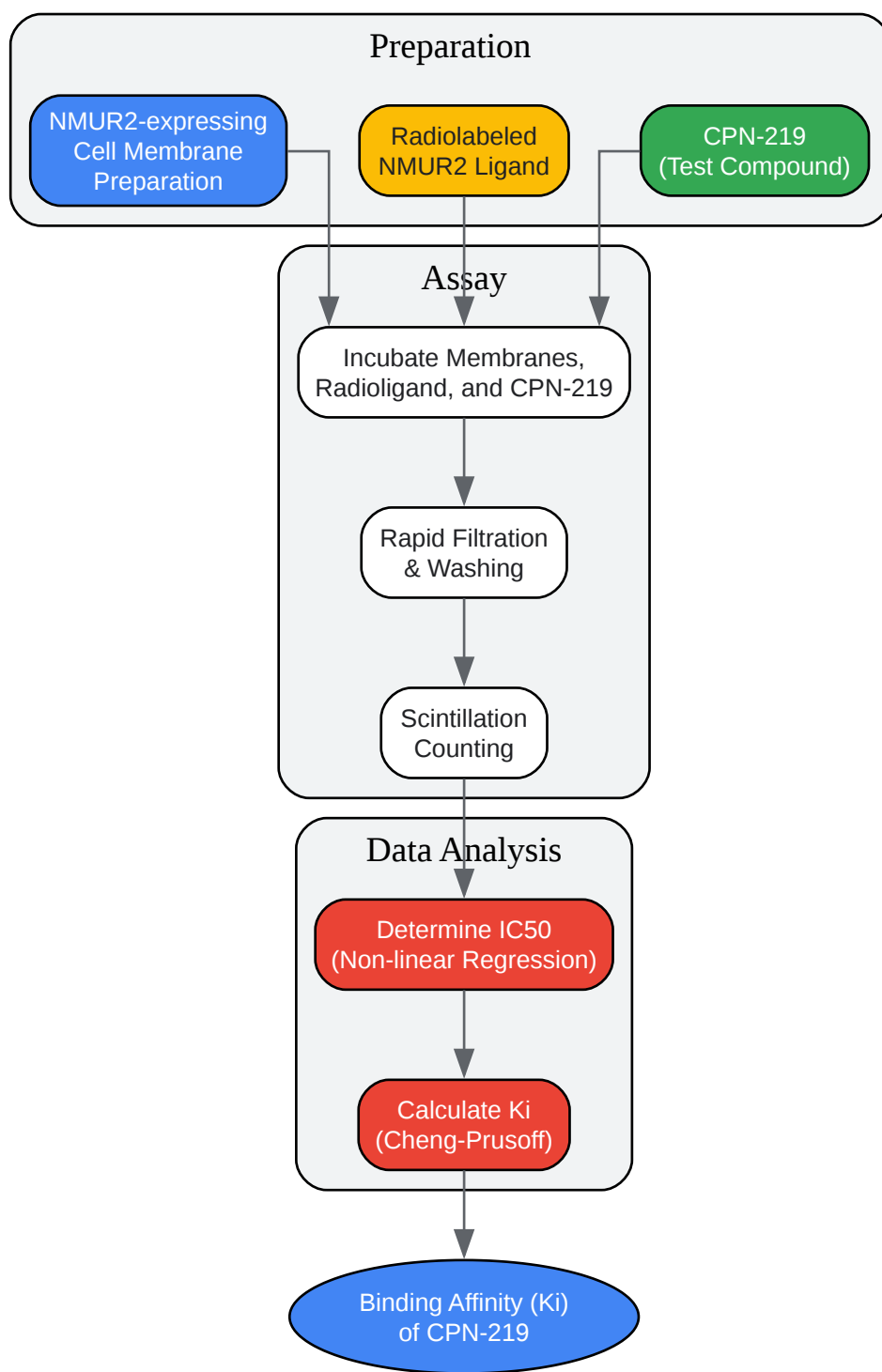
NMUR2 Signaling Pathway

NMUR2 is coupled to both Gq/11 and Gi proteins.^[2] Upon agonist binding, the receptor activates these G-proteins, leading to two primary downstream signaling cascades:

- **Gq/11 Pathway:** Activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC).^[15]

- Gi Pathway: Inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2]





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